

# Lenvatinib in Combination with Immune Checkpoint Inhibitors Versus Monotherapy: A Comparative Guide

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy of **lenvatinib**, a multi-kinase inhibitor, when used in combination with immune checkpoint inhibitors (ICIs) versus its use as a monotherapy. The analysis is based on data from pivotal clinical trials and supportive preclinical studies, with a focus on advanced hepatocellular carcinoma (HCC), a primary area of investigation for this combination.

#### **Executive Summary**

The combination of **lenvatinib** with an immune checkpoint inhibitor, such as pembrolizumab or nivolumab, has been investigated as a strategy to enhance the anti-tumor response observed with either agent alone. **Lenvatinib**'s mechanism of action, which includes the inhibition of vascular endothelial growth factor receptors (VEGFRs) and fibroblast growth factor receptors (FGFRs), is thought to create a more favorable tumor microenvironment for immunotherapy.[1] This immunomodulatory effect, combined with the direct T-cell activation by ICIs, forms the basis of the synergistic potential of this combination therapy.[2][3]

Clinical evidence, most notably from the LEAP-002 phase 3 trial, has provided critical insights into the efficacy and safety of this combination. While the combination of **lenvatinib** and pembrolizumab showed a trend towards improved overall survival (OS) and progression-free survival (PFS) compared to **lenvatinib** monotherapy in the first-line treatment of advanced



HCC, it did not meet its pre-specified statistical significance for the primary endpoints.[2][3] However, other studies and meta-analyses have suggested that the combination therapy may offer significant benefits in terms of objective response rate (ORR) and duration of response (DOR).[4][5] This guide will delve into the quantitative data from these studies, outline the experimental methodologies, and visualize the underlying biological pathways.

#### **Quantitative Data Comparison**

The following tables summarize the key efficacy and safety outcomes from comparative studies of **lenvatinib** plus ICI versus **lenvatinib** monotherapy.

Table 1: Efficacy Outcomes in Advanced Hepatocellular

Carcinoma (LEAP-002 Trial)[6][7]

Endpoint	Lenvatinib + Pembrolizumab	Lenvatinib Monotherapy	Hazard Ratio (95% CI)
Median Overall Survival (OS)	21.2 months	19.0 months	0.84 (0.71-1.00)
Median Progression- Free Survival (PFS)	8.2 months	8.0 months	0.87 (0.73-1.02)
Objective Response Rate (ORR)	26.1%	17.5%	-
Median Duration of Response (DOR)	16.6 months	10.4 months	-

Data from the final analysis of the LEAP-002 trial presented at ESMO 2022 and with longer-term follow-up.[3][6][7]

## Table 2: Meta-Analysis of Lenvatinib + ICIs vs. Lenvatinib Monotherapy in aHCC[5][8]



Endpoint	Hazard Ratio (95% CI)	P-value	Interpretation
Overall Survival (OS)	1.53 (1.34-1.74)	<0.001	Significant improvement in OS with combination therapy.
Progression-Free Survival (PFS)	1.51 (1.34-1.72)	<0.001	Significant improvement in PFS with combination therapy.

This meta-analysis included 8 studies with 1594 patients and suggests a statistically significant benefit for the combination therapy.[5][8]

Table 3: Real-World Study of Lenvatinib + Pembrolizumab vs. Lenvatinib Monotherapy in

**Unresectable HCC[4]** 

Endpoint (mRECIST)	Lenvatinib + Pembrolizumab	Lenvatinib Monotherapy	P-value
Median Progression- Free Survival (PFS)	8.4 months	4.9 months	0.033
Objective Response Rate (ORR)	57.4%	32.2%	0.010
Disease Control Rate (DCR)	85.2%	62.7%	0.009

This retrospective real-world study demonstrated significantly better PFS, ORR, and DCR with the combination therapy.[4]

# Experimental Protocols LEAP-002 Study Protocol (NCT03713593)[2][9][10]



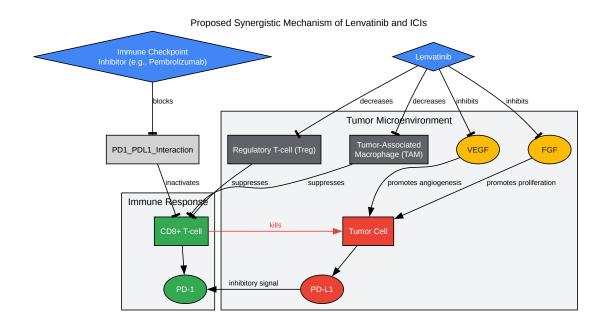
- Study Design: A global, randomized, double-blind, placebo-controlled, phase 3 trial.[2][9]
- Patient Population: Patients aged 18 years or older with unresectable hepatocellular carcinoma, Child-Pugh class A liver disease, an Eastern Cooperative Oncology Group (ECOG) performance status of 0 or 1, and no prior systemic therapy for advanced disease.
   [9][10]
- Randomization: Patients were randomized 1:1 to receive either lenvatinib plus pembrolizumab or lenvatinib plus placebo.[9]
- Treatment Regimen:
  - Combination Arm: Lenvatinib (8 mg or 12 mg daily based on body weight) orally, plus pembrolizumab (200 mg) administered intravenously every 3 weeks.[9][10]
  - Monotherapy Arm: Lenvatinib (8 mg or 12 mg daily based on body weight) orally, plus placebo administered intravenously every 3 weeks.[9][10]
- Primary Endpoints: Overall Survival (OS) and Progression-Free Survival (PFS).[3][10]
- Secondary Endpoints: Objective Response Rate (ORR), Duration of Response (DOR), and safety.[10]
- Tumor Assessment: Performed by blinded independent central review (BICR) according to RECIST v1.1.[4]

#### **Visualizations**

#### **Signaling Pathways and Mechanisms of Action**

The synergistic anti-tumor effect of combining **lenvatinib** with an immune checkpoint inhibitor is believed to stem from their complementary mechanisms of action. **Lenvatinib**, by inhibiting VEGFR and FGFR signaling, not only curtails tumor angiogenesis but also modulates the tumor microenvironment to be more receptive to an anti-tumor immune response. This includes a reduction in tumor-associated macrophages and an increase in activated CD8+ T cells.[2][3] The ICI, such as pembrolizumab, then acts to block the PD-1/PD-L1 axis, thereby unleashing the full cytotoxic potential of these T cells against the tumor.





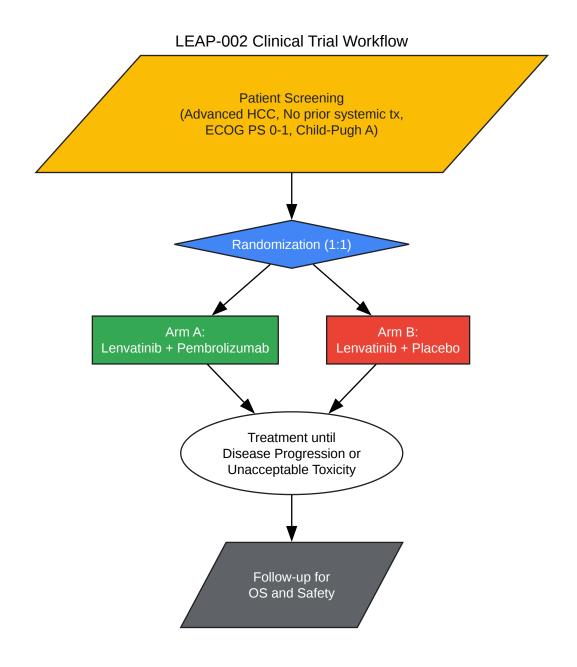
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Caption: Synergistic anti-tumor activity of lenvatinib and ICIs.

### **Experimental Workflow: LEAP-002 Trial**

The following diagram illustrates the workflow of the LEAP-002 clinical trial, from patient screening and randomization to treatment and follow-up.





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Caption: Simplified workflow of the LEAP-002 phase 3 clinical trial.

#### Conclusion



The combination of **lenvatinib** with immune checkpoint inhibitors represents a rational and promising therapeutic strategy. While the landmark LEAP-002 trial did not demonstrate a statistically significant improvement in the primary endpoints of OS and PFS for the combination over **lenvatinib** monotherapy in the first-line treatment of advanced HCC, the data does suggest potential clinical benefits, particularly in terms of higher response rates and longer duration of response. Meta-analyses and real-world evidence further support the enhanced efficacy of the combination.

The unexpected robust performance of the **lenvatinib** monotherapy arm in the LEAP-002 trial underscores its potency as a standalone treatment for advanced HCC.[3] For drug development professionals, these findings highlight the complexities of demonstrating superiority in a landscape of increasingly effective therapies. Future research should focus on identifying biomarkers to select patients who are most likely to benefit from the combination therapy, and to explore the efficacy of this combination in other tumor types. The detailed experimental protocols and data presented in this guide provide a foundation for designing and interpreting future studies in this area.

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